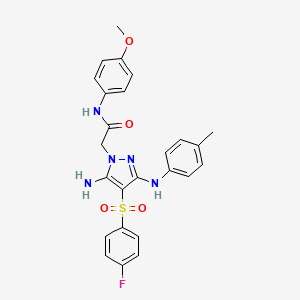
2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H24FN5O4S and its molecular weight is 509.56. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity
One of the primary applications of sulfonamide derivatives, closely related to the chemical structure of interest, is in the field of anticancer research. These compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that certain sulfonamide derivatives showed potent cytotoxic effects against breast and colon cancer cell lines, indicating their potential as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Carbonic Anhydrase Inhibition
Another critical area of application is the inhibition of carbonic anhydrase isoenzymes, which play a role in various physiological processes. Compounds derived from polymethoxylated-pyrazoline benzene sulfonamides have been studied for their ability to inhibit carbonic anhydrase isoenzymes, showing promising results in terms of their selectivity and potency. This suggests their potential utility in treating conditions associated with dysfunctional carbonic anhydrase activity (Kucukoglu et al., 2016).
Antipsychotic Potential
Research into novel antipsychotic agents has also highlighted the potential of pyrazole derivatives. A specific study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols found that these compounds exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common target for existing antipsychotics. This unique mode of action suggests potential applications in developing new antipsychotic medications (Wise et al., 1987).
Antioxidant Activity
The antioxidant properties of pyrazole-acetamide derivatives have been explored, with studies demonstrating significant antioxidant activity. This activity suggests the potential for these compounds to be developed into therapeutic agents aimed at mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial Activity
Furthermore, the synthesis and evaluation of novel thiazole, pyrazole, and other heterocyclic derivatives bearing the sulfonamide moiety have shown promising antimicrobial activities. This indicates the potential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propriétés
IUPAC Name |
2-[5-amino-4-(4-fluorophenyl)sulfonyl-3-(4-methylanilino)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O4S/c1-16-3-7-19(8-4-16)29-25-23(36(33,34)21-13-5-17(26)6-14-21)24(27)31(30-25)15-22(32)28-18-9-11-20(35-2)12-10-18/h3-14H,15,27H2,1-2H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXADMPPCHZGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)F)N)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2755862.png)
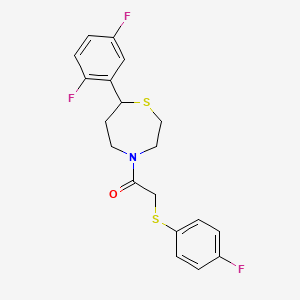
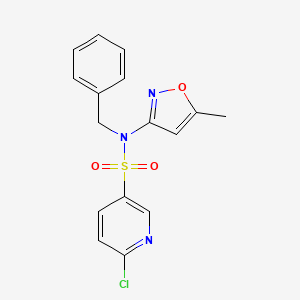
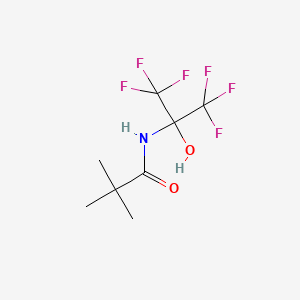
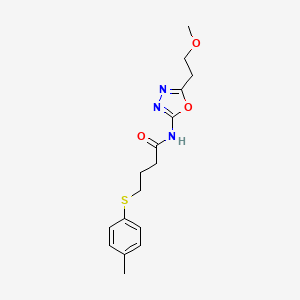
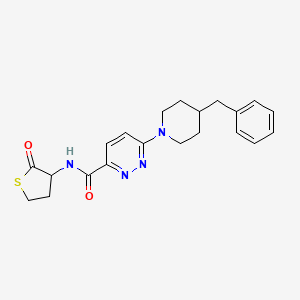
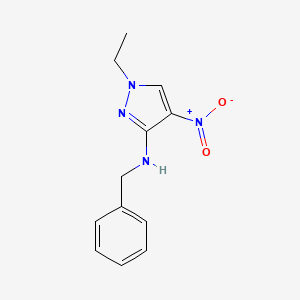
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2755872.png)

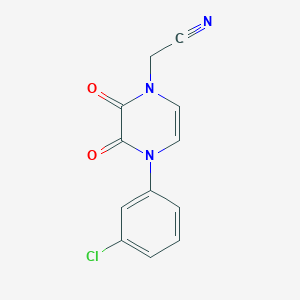
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2755884.png)